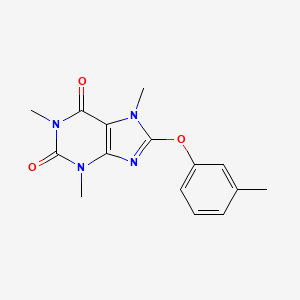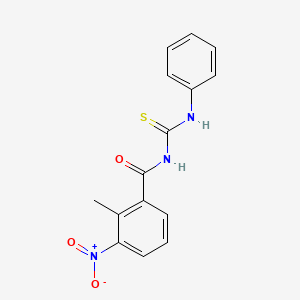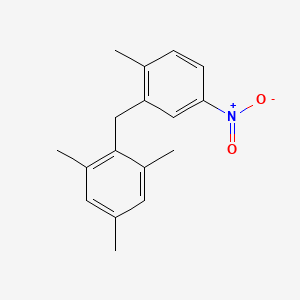![molecular formula C21H24N2O2 B5754325 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one, also known as LY294002, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme that plays a critical role in regulating cell growth, survival, and proliferation.
作用機序
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one works by binding to the ATP-binding site of the PI3K enzyme and inhibiting its activity. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid second messenger that activates downstream signaling pathways such as Akt and mTOR. Inhibition of PI3K signaling pathway leads to the suppression of cell growth, survival, and proliferation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been shown to increase insulin sensitivity and glucose uptake in muscle cells. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has several advantages for lab experiments. It is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the PI3K signaling pathway. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. Therefore, caution should be taken when interpreting the results of experiments using 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one. One area of interest is the development of more potent and selective inhibitors of PI3K. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one. Additionally, the use of 1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one in combination with other drugs for cancer treatment is an area of active research. Finally, the role of PI3K signaling pathway in neurodegenerative diseases such as Alzheimer’s disease is an area of emerging interest.
合成法
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-morpholinylbenzaldehyde with 4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromoacetyl bromide to yield the final product. The purity and yield of the product can be improved by using column chromatography or recrystallization techniques.
科学的研究の応用
1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has been extensively used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, and therefore, has potential therapeutic applications in cancer treatment. It has also been used to study the role of PI3K in insulin signaling, immune response, and neurodegenerative diseases.
特性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-3-5-18(6-4-16)21(24)15-17(2)22-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h3-10,15,22H,11-14H2,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYUFXJCMFPUOY-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





